N-[4-(4-chlorophenoxy)phenyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-10-17(11-7-15)23-18-12-8-16(9-13-18)21-19(22)14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHFUEMCAHODAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide typically involves the reaction of 4-chlorophenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phenol ester, which is then converted to the final benzamide product through a series of steps involving heating and purification.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorophenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the benzamide or phenyl rings can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]benzamide has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-chlorophenoxy)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield: The addition of a 2-aminoethyl group (compound 16) increases synthesis efficiency (79% vs. 45% for 3ai), likely due to optimized salt formation conditions .
- Functional Group Influence : Imidazole and hydroxyl groups enhance biological activity (e.g., anticancer and antimicrobial effects) compared to simpler halogenated analogs .
Anticancer Activity
- Imidazole-Substituted Analogs : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibits potent activity against cervical cancer cells, suggesting that heterocyclic substituents enhance cytotoxicity .
- Target Compound: No direct data on N-[4-(4-chlorophenoxy)phenyl]benzamide’s anticancer activity is available, but its structural similarity to active compounds warrants further investigation.
Antimicrobial Activity
- Salicylamides : 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide inhibits sulfate-reducing bacteria (Desulfovibrio piger) at 30 µmol/L, highlighting the importance of hydroxyl and electron-withdrawing groups .
- Chlorophenoxy Derivatives: The 4-chlorophenoxy group in this compound may similarly disrupt microbial membranes or enzymes, though experimental validation is needed.
Physical and Pharmacokinetic Properties
Crystallography and Solubility
- 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide : Exhibits well-defined hydrogen-bonded crystal structures, which influence solubility and stability .
ADMET Profiles
- N-(4-(3-phenylureido)phenyl)benzamide Derivatives: Computational ADMET studies using ADMETLab 2.0 predict moderate permeability and low toxicity, a trend likely applicable to this compound .
- PCSK9-Targeting Analogs : Compounds like 4-(methoxymethyl)-N-(6-(4-(4-phenethylpiperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide show favorable solubility in DMSO, a property critical for in vitro assays .
Pharmacological Targets and Mechanisms
- LSD1 Inhibition: Heterocycle-containing analogs (e.g., N-(4-(2-aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride) demonstrate anti-LSD1 activity, a target in oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-[4-(4-chlorophenoxy)phenyl]benzamide, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Route 1 : Utilize reductive transamidation of tertiary amides with nitroarenes using manganese as a mediator. This method requires precise control of stoichiometric ratios (e.g., Mn powder, NHCl) and reaction temperatures (80–100°C) to achieve yields >70% .
- Route 2 : Adapt multi-step protocols from analogous benzamides, such as coupling 4-(4-chlorophenoxy)aniline with benzoyl chloride derivatives. Solvent choice (e.g., DMF or THF) and base (e.g., triethylamine) significantly impact purity. Confirm intermediates via H NMR (300 MHz, d6-DMSO) and ESI-MS .
- Optimization : Monitor reaction progress via TLC and adjust reflux times. For hydrochloride salts, use acidic workup (HCl/EtOH) to precipitate products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : Resolve overlapping aromatic signals using 2D COSY or HSQC, particularly for distinguishing protons on the 4-chlorophenoxy and benzamide moieties. Refer to published H/C NMR assignments for analogous compounds .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out side products.
- X-ray Crystallography : For absolute conformation validation, grow single crystals in ethanol/water mixtures and compare with structural databases (e.g., CCDC) .
Advanced Research Questions
Q. How do substituent variations on the benzamide core influence the biological activity of this compound derivatives?
- SAR Insights :
- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups at the benzamide para-position enhance antiparasitic activity (e.g., Trypanosoma brucei inhibition) by improving target binding affinity. Compare IC values of derivatives with Cl, CF, or OCH substitutions .
- Phenoxy Linker Modifications : Replace 4-chlorophenoxy with 3-chlorophenoxy or fluorophenoxy to study steric/electronic effects on membrane permeability. Use logP calculations and in vitro assays to correlate structural changes with efficacy .
- Experimental Design : Synthesize a library of analogs via parallel synthesis, and evaluate using high-throughput screening against relevant biological targets.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Root Causes :
- Purity Discrepancies : Contaminants (e.g., unreacted aniline) may yield false positives. Implement HPLC-MS (≥95% purity thresholds) and orthogonal assays (e.g., SPR, ITC) to validate target interactions .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., existing antiparasitics) for cross-study comparability .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., Trypanosoma brucei phosphodiesterase). Prioritize derivatives with favorable ΔG values (< -8 kcal/mol) .
- ADME Prediction : Employ SwissADME to optimize solubility (e.g., via logS adjustments) and metabolic stability (CYP450 inhibition screening) .
Key Recommendations
- Synthesis : Prioritize Mn-mediated routes for scalability, but validate purity rigorously.
- Characterization : Combine NMR (2D techniques) and X-ray crystallography for unambiguous structural confirmation.
- Biological Testing : Address assay variability through standardized protocols and computational pre-screening.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
